molecular formula C8H17ClFN B12283896 (R)-1-Cyclohexyl-2-fluoroethylamineHydrochloride

(R)-1-Cyclohexyl-2-fluoroethylamineHydrochloride

Cat. No.: B12283896
M. Wt: 181.68 g/mol
InChI Key: KIHRZAREBYPVAQ-UHFFFAOYSA-N
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Description

®-1-Cyclohexyl-2-fluoroethylamineHydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyclohexyl group, a fluorine atom, and an ethylamine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Cyclohexyl-2-fluoroethylamineHydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexylamine and 2-fluoroethylamine as the primary starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as dichloromethane or ethanol. The reaction temperature is maintained at a moderate level to ensure the desired product formation.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-1-Cyclohexyl-2-fluoroethylamineHydrochloride in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-Cyclohexyl-2-fluoroethylamineHydrochloride involves large-scale synthesis using automated reactors and continuous flow processes. This ensures consistent product quality and high yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) further enhances the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

®-1-Cyclohexyl-2-fluoroethylamineHydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium iodide (NaI) or potassium fluoride (KF).

Common Reagents and Conditions

The reactions involving ®-1-Cyclohexyl-2-fluoroethylamineHydrochloride typically require specific reagents and conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with various functional groups.

Scientific Research Applications

®-1-Cyclohexyl-2-fluoroethylamineHydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-Cyclohexyl-2-fluoroethylamineHydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to various biochemical effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets, making it a valuable compound for drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-2-fluoroethylamine: Lacks the hydrochloride group but shares similar structural features.

    2-Fluoroethylamine: A simpler compound with similar functional groups but without the cyclohexyl moiety.

    Cyclohexylamine: Contains the cyclohexyl group but lacks the fluorine atom and ethylamine moiety.

Uniqueness

®-1-Cyclohexyl-2-fluoroethylamineHydrochloride stands out due to the combination of the cyclohexyl group, fluorine atom, and ethylamine moiety, which imparts unique chemical and biological properties

Properties

Molecular Formula

C8H17ClFN

Molecular Weight

181.68 g/mol

IUPAC Name

1-cyclohexyl-2-fluoroethanamine;hydrochloride

InChI

InChI=1S/C8H16FN.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h7-8H,1-6,10H2;1H

InChI Key

KIHRZAREBYPVAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(CF)N.Cl

Origin of Product

United States

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